molecular formula C6H7NO2 B1395542 6-Methylpyridine-2,4-diol CAS No. 70254-45-4

6-Methylpyridine-2,4-diol

Cat. No.: B1395542
CAS No.: 70254-45-4
M. Wt: 125.13 g/mol
InChI Key: WKGSLYHMRQRARV-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,4-diol is a heterocyclic compound with the molecular formula C6H7NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. This compound is known for its significant role as an intermediate in pharmaceutical and chemical research .

Scientific Research Applications

6-Methylpyridine-2,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and dyes.

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxy-6-methylpyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in pyridine metabolism, such as pyridoxal kinase and pyridoxamine-phosphate oxidase. These interactions are essential for the conversion of pyridoxine (vitamin B6) into its active form, pyridoxal phosphate, which is a coenzyme in numerous enzymatic reactions .

Additionally, 2,4-Dihydroxy-6-methylpyridine can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell. The hydroxyl groups on the compound allow it to participate in hydrogen bonding and electron transfer processes, which are vital for its biochemical activity .

Cellular Effects

2,4-Dihydroxy-6-methylpyridine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can alter gene expression and cellular metabolism, leading to changes in cell function .

In particular, 2,4-Dihydroxy-6-methylpyridine has been observed to impact the expression of genes involved in oxidative stress response. By enhancing the activity of antioxidant enzymes, it helps protect cells from damage caused by reactive oxygen species. This protective effect is crucial for maintaining cellular homeostasis and preventing oxidative stress-related diseases .

Molecular Mechanism

At the molecular level, 2,4-Dihydroxy-6-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it acts as an inhibitor of certain dehydrogenases, preventing the oxidation of substrates and thereby regulating metabolic flux .

Furthermore, 2,4-Dihydroxy-6-methylpyridine can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxy-6-methylpyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and air can lead to oxidation and loss of activity.

Long-term studies have shown that 2,4-Dihydroxy-6-methylpyridine can have sustained effects on cellular function. For instance, continuous exposure to the compound has been associated with enhanced antioxidant defense mechanisms in cells, suggesting potential benefits for long-term cellular health .

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxy-6-methylpyridine vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve oxidative stress response. At high doses, it can exhibit toxic effects, including liver and kidney damage .

Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of 2,4-Dihydroxy-6-methylpyridine .

Metabolic Pathways

2,4-Dihydroxy-6-methylpyridine is involved in several metabolic pathways, particularly those related to pyridine metabolism. It interacts with enzymes such as pyridoxal kinase and pyridoxamine-phosphate oxidase, which are essential for the synthesis of pyridoxal phosphate .

Additionally, the compound can influence metabolic flux by acting as a substrate for oxidoreductases. This involvement in redox reactions is crucial for maintaining cellular energy balance and preventing oxidative damage .

Transport and Distribution

Within cells and tissues, 2,4-Dihydroxy-6-methylpyridine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments .

The distribution of 2,4-Dihydroxy-6-methylpyridine is influenced by its chemical properties, such as solubility and affinity for binding proteins. This distribution is essential for its biochemical activity and interactions with target biomolecules .

Subcellular Localization

2,4-Dihydroxy-6-methylpyridine is localized within specific subcellular compartments, where it exerts its biochemical effects. It is predominantly found in the cytoplasm and mitochondria, where it participates in metabolic reactions and redox processes .

The subcellular localization of 2,4-Dihydroxy-6-methylpyridine is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylpyridine-2,4-diol can be synthesized through various methods. One common synthetic route involves the cyclization of 2,4-dichloro-6-methylpyridine with sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, quinones, and dihydropyridine derivatives .

Comparison with Similar Compounds

  • 2,4-Dihydroxy-6-methylpyrimidine
  • 2,6-Dihydroxy-4-methylpyridine
  • 4,6-Dihydroxy-2-methylpyridine

Comparison: 2,4-Dihydroxy-6

Properties

IUPAC Name

4-hydroxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958594
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3749-51-7, 70254-45-4
Record name 4-Hydroxy-6-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3749-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2,4-pyridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70254-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-6-methylpyridine
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Synthesis routes and methods

Procedure details

4-Hydroxy-6-methyl-2H-pyran-2-one (11.1 g, 88.0 mmol) was suspended into ethanol (5.0 mL), added with 28% aqueous ammonia (55 mL), and the resultant mixture was stirred at 100° C. for 1 hour. The reaction solution was cooled down to room temperature, added with chloroform (25 mL) and ether (25 mL) to extract solid substance which was then washed sequentially with chloroform (10 mL), ether (10 mL) and tetrahydrofuran (30 mL), and concentrated in vacuo. Then, the obtained residue was further washed sequentially with chloroform (10 mL), ether (10 mL) and tetrahydrofuran (30 mL). 4-Hydroxy-6-methylpyridin-2(1H)-one (9.70 g, yield 88%) was obtained as a pale yellow crystal.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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